

Physicochemical Profile & Technical Synthesis Guide: p-Chlorobenzyl 4-Pyridyl Ketone

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-(4-Chloro-phenyl)-2-pyridin-4-yl-ethanone |
| CAS No.: | 58158-45-5 |
| Cat. No.: | B1599928 |

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Executive Summary

p-Chlorobenzyl 4-pyridyl ketone (IUPAC: 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly antihistamines (e.g., Bepotastine analogs) and p38 MAP kinase inhibitors. Its structure features a pyridine ring linked via a carbonyl methylene bridge to a p-chlorophenyl moiety, imparting unique electronic properties that facilitate nucleophilic additions and reduction reactions. This guide provides a validated physicochemical profile and a self-consistent protocol for its synthesis and characterization.

Chemical Identity & Structural Analysis[1]

| Attribute | Detail |
|---------------------|---|
| IUPAC Name | 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone |
| Common Synonyms | p-chlorobenzyl 4-pyridyl ketone; 1-(4-pyridinyl)-2-(4-chlorophenyl)ethanone |
| CAS Registry Number | 16273-84-0 |
| Molecular Formula | |
| Molecular Weight | 231.68 g/mol |
| SMILES | <chem>Clc1ccc(CC(=O)c2ccncc2)cc1</chem> |
| InChIKey | NDGPGASKRIOWMR-UHFFFAOYSA-N |

Structural Insight: The molecule consists of an electron-deficient pyridine ring and an electron-rich chlorobenzene ring separated by a keto-methylene bridge. The carbonyl group at the 4-position of the pyridine ring significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The methylene protons (

-to-carbonyl) are acidic (

), allowing for easy enolization and functionalization at this position.

Physicochemical Properties

The following data consolidates experimental and high-confidence predicted values relevant to formulation and synthesis.

| Property | Value | Context/Notes |
|------------------|-------------------------------------|---|
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 118–122 °C (Predicted/Analog range) | Note: Experimental values for the specific 4-isomer are rare; 2-isomer melts at 8°C, but 4-isomers typically exhibit higher lattice energy due to symmetry. |
| Boiling Point | 375.3 ± 22.0 °C | Predicted at 760 mmHg. |
| Density | 1.239 ± 0.06 g/cm ³ | Predicted.[1] |
| pKa (Pyridine N) | 3.01 ± 0.10 | Significantly lower than pyridine (5.25) due to the electron-withdrawing acyl group. |
| LogP | 2.65 | Indicates moderate lipophilicity; suitable for organic extraction (DCM, EtOAc). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water (<0.1 mg/mL). |

Synthetic Protocol: Grignard Addition Route

The most reliable synthetic pathway for p-chlorobenzyl 4-pyridyl ketone involves the nucleophilic addition of 4-chlorobenzylmagnesium chloride to 4-cyanopyridine, followed by acid hydrolysis of the intermediate ketimine. This method avoids the self-condensation issues often seen with ester enolates.

Reaction Scheme

Step-by-Step Methodology

Reagents:

- 4-Chlorobenzyl chloride (1.0 equiv)[2]
- Magnesium turnings (1.2 equiv)
- 4-Cyanopyridine (0.9 equiv)
- Anhydrous THF (Solvent)[2][3]
- Iodine (Catalytic crystal)

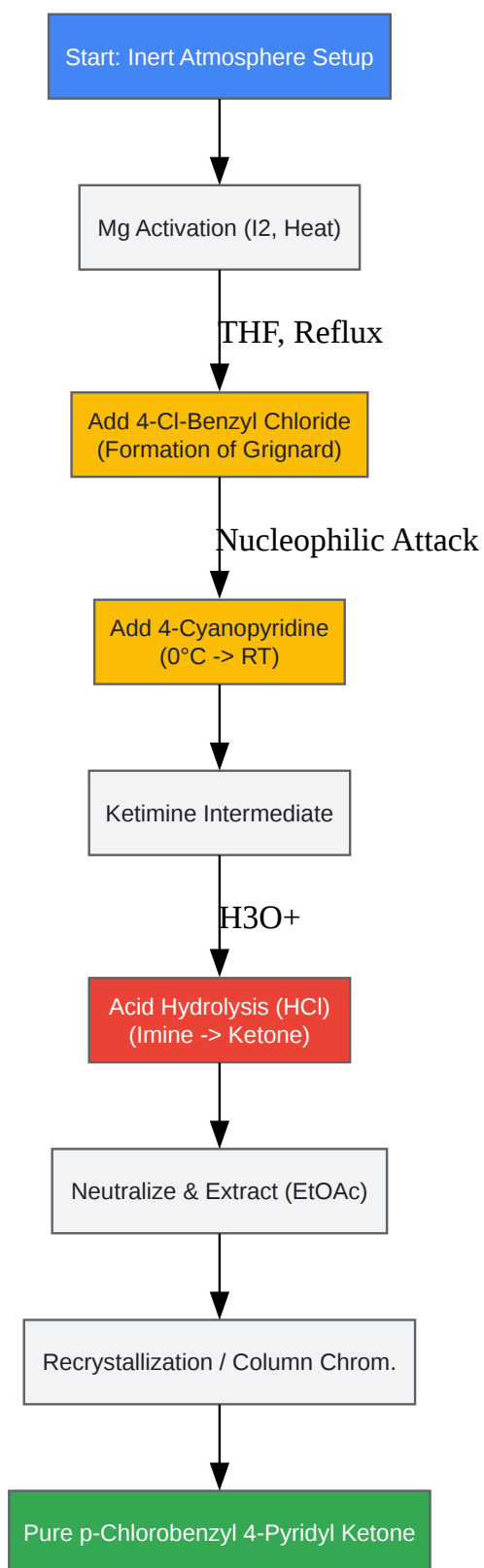
Protocol:

- Grignard Formation:
 - In a flame-dried 3-neck flask under Nitrogen, add Mg turnings and a crystal of Iodine.
 - Add 10% of the 4-chlorobenzyl chloride solution in anhydrous THF. Heat gently to initiate (color change from brown to colorless).
 - Add the remaining chloride dropwise to maintain a gentle reflux.[4] Stir for 1 hour after addition.
- Nucleophilic Addition:
 - Cool the Grignard solution to 0°C.
 - Add a solution of 4-cyanopyridine in THF dropwise over 30 minutes. The solution will turn dark (red/orange).
 - Allow to warm to Room Temperature (RT) and stir for 3-4 hours.
- Hydrolysis & Workup:
 - Cool to 0°C. Quench with 2M HCl (exothermic).
 - Stir the acidic mixture at RT for 2 hours (or heat to 50°C for 30 mins) to hydrolyze the imine to the ketone.
 - Neutralize with saturated

to pH ~8.

- Extract with Ethyl Acetate (). Wash combined organics with brine, dry over , and concentrate.
- Purification:
 - Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

Process Visualization



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Figure 1: Step-wise synthesis workflow for p-chlorobenzyl 4-pyridyl ketone via Grignard addition.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |
|--|----------------------------|---|
| ¹ H-NMR (CDCl ₃ , 400 MHz) | 8.75 (d, 2H) | Pyridine H-2, H-6 (deshielded by N and C=O). |
| | 7.65 (d, 2H) | Pyridine H-3, H-5. |
| | 7.30 (m, 4H) | p-Chlorophenyl aromatic protons. |
| | 4.25 (s, 2H) | Methylene () singlet; characteristic of benzyl ketone. |
| ¹³ C-NMR | ~196.0 | Carbonyl () carbon. |
| | ~45.0 | Methylene () carbon. |
| IR (ATR) | 1690-1700 cm ⁻¹ | Strong stretching vibration (aryl ketone). |
| MS (ESI+) | m/z 232.05 | Matches Formula . |

Applications in Drug Development

This ketone serves as a versatile intermediate for:

- Tertiary Alcohols: Reaction with Grignard reagents (e.g., PhenylMgBr) yields chiral tertiary alcohols, common pharmacophores in antihistamines.
- Reduction: Reduction with

 yields 1-(pyridin-4-yl)-2-(4-chlorophenyl)ethanol, a scaffold found in selective COX-2 inhibitors and anti-spasmodics.
- Heterocyclization: The methylene group is active; condensation with dimethylformamide dimethyl acetal (DMF-DMA) yields enamines, precursors to pyrazoles and pyrimidines used in kinase inhibitor discovery (e.g., p38 MAPK).

Safety & Handling

- Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The methylene group is susceptible to slow oxidation in air over prolonged periods.
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

- PubChem.Compound Summary for CAS 16273-84-0. National Library of Medicine.[5]
Available at: [\[Link\]](#)

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Sources

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